molecular formula C11H5F3N2 B1294841 2-(3-Trifluorobenzylidene)-malononitrile CAS No. 36937-90-3

2-(3-Trifluorobenzylidene)-malononitrile

Cat. No.: B1294841
CAS No.: 36937-90-3
M. Wt: 222.17 g/mol
InChI Key: IAGXCFRBKLIQIR-UHFFFAOYSA-N
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Description

2-(3-Trifluorobenzylidene)-malononitrile, is an organic compound with the molecular formula C10H5F6N. It is characterized by its insolubility in water but solubility in organic solvents such as ethanol, acetone, and chloroform. The compound has a melting point of 155-157°C and a boiling point of 275°C. This compound is used in various fields, including pharmaceuticals, specialty chemicals, and fluorescence-based assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-(3-Trifluorobenzylidene)-malononitrile, is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate, with a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction conditions include a temperature of 60°C and a reaction time of 4 hours, achieving a conversion rate of 67.1% and a selectivity of 97.6% .

Industrial Production Methods

Industrial production of this compound, often involves the use of solid base catalysts such as Ti-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The process is considered green and eco-friendly, with the catalysts being reusable and highly selective .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluorobenzylidene)-malononitrile, undergoes various chemical reactions, including:

    Condensation Reactions: The compound is commonly involved in Knoevenagel condensation reactions with aldehydes.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano groups.

Common Reagents and Conditions

    Bases: Common bases used in reactions with this compound include sodium hydride and triethylamine.

    Solvents: Organic solvents such as ethanol, acetone, and chloroform are typically used.

    Catalysts: Solid base catalysts like Ti-Al-Mg hydrotalcite are often employed.

Major Products

The major products formed from reactions involving this compound, include various benzylidene derivatives and heterocyclic compounds .

Scientific Research Applications

2-(3-Trifluorobenzylidene)-malononitrile, has a wide range of scientific research applications:

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Specialty Chemicals: The compound is utilized in the production of specialty chemicals and dyes.

    Fluorescence-Based Assays: It is employed in fluorescence-based assays for detecting methane and other gases.

    Biological Research: The compound is used in studies related to enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Trifluorobenzylidene)-malononitrile, involves its interaction with various molecular targets. The compound’s cyano groups act as electron acceptors, making it highly reactive in nucleophilic addition and substitution reactions. The compound can activate aldehydes via Knoevenagel condensation, facilitating the formation of various products .

Comparison with Similar Compounds

2-(3-Trifluorobenzylidene)-malononitrile, can be compared with other similar compounds such as:

    Benzylidenemalononitrile: Similar in structure but lacks the trifluoromethyl group, making it less reactive.

    Malononitrile Dimer:

    5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione: This compound is used in mass spectrometry and has different applications compared to this compound.

The uniqueness of this compound, lies in its high reactivity due to the presence of the trifluoromethyl group, making it suitable for a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGXCFRBKLIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190425
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-90-3
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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